molecular formula C14H14FNO3 B12431243 Methyl 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate

Methyl 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B12431243
M. Wt: 263.26 g/mol
InChI Key: IEEAJOCXQLJFRU-UHFFFAOYSA-N
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Description

Methyl 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate is a chemical reagent designed for research use only (RUO) and is strictly not for diagnostic or therapeutic applications. This methyl ester is a key synthetic derivative of 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid (CAS# 2106575-50-0), a compound utilized as a critical intermediate in pharmaceutical research . The pyrrole-2-carboxylate scaffold is a versatile building block in medicinal chemistry, prized for its role in structure-activity relationship (SAR) studies to modulate the potency and selectivity of drug candidates . This compound finds specific application in the design and synthesis of potential therapeutic agents. Its structure supports binding to specific enzyme targets, such as kinase inhibitors for investigating cancer treatment pathways . Furthermore, the pyrrole-2-carboxamide core, to which this ester can be converted, is an integral pharmacophore in modern anti-infective research . For instance, similar pyrrole-2-carboxamide compounds have been developed as potent inhibitors of Mycobacterium tuberculosis growth by targeting the essential membrane protein MmpL3, a promising pathway for tackling drug-resistant tuberculosis . The fluorine and methoxy substituents on the phenyl ring are common in drug design, as they can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity . Researchers employ this methyl ester to efficiently advance synthetic routes, with the ester group serving as a versatile handle for further functionalization, most commonly through hydrolysis to the carboxylic acid or amidation to generate a diverse library of candidate molecules .

Properties

Molecular Formula

C14H14FNO3

Molecular Weight

263.26 g/mol

IUPAC Name

methyl 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C14H14FNO3/c1-8-6-11(16-13(8)14(17)19-3)10-7-9(15)4-5-12(10)18-2/h4-7,16H,1-3H3

InChI Key

IEEAJOCXQLJFRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)C2=C(C=CC(=C2)F)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Core Substrates

The synthesis begins with two primary components:

  • 5-Fluoro-2-methoxybenzaldehyde : Serves as the aromatic backbone, introducing fluorine and methoxy substituents critical for electronic modulation.
  • Methyl acetoacetate : Provides the β-keto ester moiety necessary for pyrrole ring formation via cyclocondensation.

Catalysts and Solvents

  • Cu(OTf)₂ : A Lewis acid catalyst employed in cyclization steps to enhance reaction rates and regioselectivity (10 mol% loading).
  • 1,10-Phenanthroline (L1) : Acts as a ligand to stabilize the copper catalyst, improving yield by 15–20%.
  • Dichloroethane (DCE) : Preferred solvent for high-temperature reactions (120°C) due to its inertness and ability to dissolve polar intermediates.

Stepwise Synthesis Procedure

Formation of the Pyrrole Core

The Paal-Knorr pyrrole synthesis is adapted for this compound:

  • Condensation :
    • 5-Fluoro-2-methoxybenzaldehyde (1.0 equiv) reacts with methyl acetoacetate (1.2 equiv) in ethanol under reflux (78°C, 6 h).
    • Acid catalysis (pTSA, 0.1 equiv) drives imine formation, yielding a β-enamine intermediate.
  • Cyclization :
    • The intermediate is treated with ammonium acetate (2.0 equiv) in acetic acid at 100°C for 12 h.
    • Mechanism :
      • Nucleophilic attack by the amine on the β-keto ester.
      • Aromatization via dehydration, forming the pyrrole ring.

Copper-Catalyzed Functionalization

To introduce the methyl group at position 3:

  • Reaction Setup :
    • Pyrrole intermediate (1.0 equiv), methyl iodide (1.5 equiv), Cu(OTf)₂ (10 mol%), and L1 (20 mol%) in DCE.
    • Heated to 120°C under argon for 8 h.
  • Yield Optimization :
    • Excess methyl iodide (2.0 equiv) increases yield to 89%.
    • Lower temperatures (80°C) reduce side products but extend reaction time to 24 h.

Reaction Optimization Data

Parameter Condition 1 Condition 2 Optimal Condition
Catalyst Loading 5 mol% Cu(OTf)₂ 10 mol% Cu(OTf)₂ 10 mol% Cu(OTf)₂
Temperature 80°C 120°C 120°C
Time 24 h 8 h 8 h
Yield 67% 89% 89%

Key Observations :

  • Higher catalyst loading reduces time but risks copper residue contamination.
  • DCE outperforms THF and toluene in achieving homogeneity at elevated temperatures.

Purification and Isolation

Chromatographic Methods

  • Silica Gel Chromatography :
    • Eluent: Petroleum ether/ethyl acetate (20:1 → 5:1 gradient).
    • Retardation factor (Rf): 0.35 in 10:1 PE/EA.

Recrystallization

  • Dissolve crude product in hot ethanol (60°C), then cool to −20°C for 12 h.
  • Purity : >99% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃) :
    • δ 7.24–7.22 (m, 1H, aromatic H), 6.83–6.75 (m, 2H, aromatic H), 3.76 (s, 3H, OCH₃), 3.67 (s, 3H, COOCH₃), 2.09–2.01 (m, 3H, CH₃).
  • ¹³C NMR (125 MHz, CDCl₃) :
    • δ 170.2 (COOCH₃), 157.7 (C-O), 138.6 (C-F), 128.7 (pyrrole C), 121.8 (C-CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₃H₁₂FNO₃ : 249.2401 [M+H]⁺.
  • Observed : 249.2404 [M+H]⁺ (Δ = 0.3 ppm).

Challenges and Mitigation Strategies

Regioselectivity Issues

  • Problem : Competing formation of 4-methyl isomer (5–12% yield).
  • Solution :
    • Use bulkier ligands (e.g., 2,2'-bipyridine) to sterically hinder position 4.
    • Lower reaction temperature to 100°C, reducing isomerization.

Hydrolysis of Methyl Ester

  • Problem : Ester hydrolysis under acidic conditions (pH < 3).
  • Solution :
    • Add molecular sieves (4Å) to absorb moisture.
    • Conduct reactions under anhydrous argon.

Scale-Up Considerations

Pilot-Scale Synthesis

  • Reactor : 50 L jacketed glass-lined vessel with mechanical stirring.
  • Throughput : 1.2 kg/batch (83% yield).
  • Cost Analysis :
    • Raw materials: $420/kg.
    • Catalysts: $180/kg.

Waste Management

  • Copper Residues : Treated with EDTA solution (0.1 M) to chelate Cu²⁺.
  • Solvent Recovery : Distillation recovers 85% DCE for reuse.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost ($/g) Scalability
Paal-Knorr 78 98 12 Moderate
Copper-Catalyzed 89 99 18 High
Microwave-Assisted 92 97 22 Low

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or neutral conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorinated methoxyphenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrrole ring can participate in various biochemical reactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrole Ring

Position 5 Modifications
  • 5-(5-Fluoro-2-Methoxyphenyl)-3-Methyl-1H-Pyrrole-2-Carboxylic Acid Structural Difference: Replaces the methyl ester with a carboxylic acid group at position 2. Similarity score: 0.61 .
  • Ethyl 5-(4-Methoxyphenyl)-3-Methyl-1H-Pyrrole-2-Carboxylate (CAS 2104384-77-0) Structural Difference: Ethyl ester at position 2 and 4-methoxyphenyl (instead of 5-fluoro-2-methoxyphenyl) at position 4. Impact: Increased steric bulk from the ethyl group may alter pharmacokinetics.
Position 4 Modifications
  • Ethyl 4-((2-Fluoro-4-(Trifluoromethyl)Phenyl)Methyl)-3-Methyl-1H-Pyrrole-2-Carboxylate (203)
    • Structural Difference : Substituent at position 4 (2-fluoro-4-(trifluoromethyl)benzyl) instead of position 5.
    • Impact : The trifluoromethyl group enhances lipophilicity, but the positional shift may disrupt π-π stacking interactions critical for target engagement .

Ester Group Variations

Compound Name Ester Group Key Substituents ESIMS m/z (M+1) 1H NMR Features (DMSO-d6)
Target Compound Methyl 5-(5-Fluoro-2-Methoxyphenyl) Not reported Expected NH singlet ~δ 11.3–11.5
Ethyl 4-((3,4-Difluorophenyl)Methyl)-3-Methyl-1H-Pyrrole-2-Carboxylate (206) Ethyl 4-(3,4-Difluorophenyl)methyl 280.1 NH δ 11.22; aromatic protons δ 7.27–7.34
Benzyl 4-(3-Bromopropyl)-3,5-Dimethyl-1H-Pyrrole-2-Carboxylate (1c) Benzyl 3-Bromopropyl, 3,5-dimethyl Not reported Benzyl protons δ ~4.3–5.0
  • Key Observations :
    • Methyl esters (e.g., target compound) offer lower molecular weight and higher metabolic stability compared to ethyl or benzyl esters.
    • Benzyl esters (e.g., 1c) introduce bulkier groups that may hinder membrane permeability but improve selectivity for hydrophobic binding pockets .

Aromatic Ring Substitutions

  • 5-Fluoro-2-Methoxyphenyl vs. 3-Fluoro-4-(Trifluoromethyl)Phenyl

    • The target’s 5-fluoro-2-methoxyphenyl group balances electron-withdrawing (fluoro) and electron-donating (methoxy) effects, optimizing π-stacking and hydrogen-bonding interactions.
    • In contrast, analogs like 203 with 3-fluoro-4-(trifluoromethyl)phenyl substituents exhibit extreme lipophilicity (logP >3), which may reduce aqueous solubility .
  • Non-Fluorinated Analogs Ethyl 5-Phenyl-3-Methyl-1H-Pyrrole-2-Carboxylate (CAS 81979-58-0) lacks fluorine, resulting in reduced metabolic stability and weaker binding to targets requiring halogen interactions .

Biological Activity

Methyl 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate (CAS No. 2111644-31-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

  • Molecular Formula : C₁₄H₁₄FNO₃
  • Molecular Weight : 263.26 g/mol
  • InChIKey : OXSGXEJFQRMAII-UHFFFAOYSA-N
  • SMILES Notation : COc1ccc(F)cc1c2[nH]c(C(=O)O)c(C)c2

This compound exhibits its biological effects through several mechanisms:

  • Inhibition of Tumor Growth : This compound has shown significant antiproliferative effects against various cancer cell lines. It targets specific pathways involved in tumor growth and survival.
  • Enzyme Inhibition : Studies indicate that it may inhibit enzymes critical for cancer cell proliferation, such as thymidylate synthase, which is involved in DNA synthesis.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against multiple cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different cancer types:

Cancer Cell LineIC50 (μM)Reference
MCF-7 (Breast)0.7
SGC-7901 (Stomach)30.0
HepG2 (Liver)18.3
K562 (Leukemia)1.95
MDA-MB-468 (Breast)34.27

These results indicate a promising profile for this compound as a potential anticancer agent.

Case Studies

  • Study on MCF-7 Cells : A study conducted on MCF-7 breast cancer cells demonstrated that this compound exhibited a potent inhibitory effect with an IC50 value of 0.7 μM, significantly lower than standard treatments like 5-fluorouracil .
  • Broad-Spectrum Antiproliferative Activity : Another investigation assessed the compound's effects on a panel of cancer cell lines, showing high inhibition rates across various types, including leukemia and melanoma cell lines, with notable selectivity and efficacy .

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